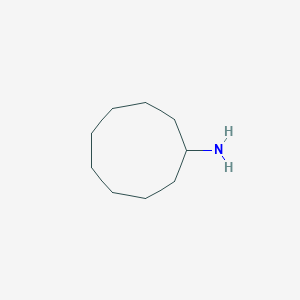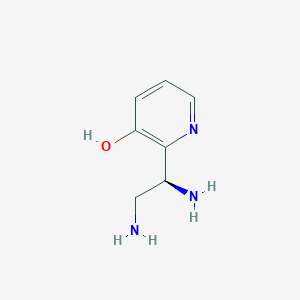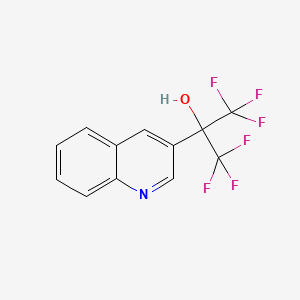
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol: is a fluorinated organic compound that features a quinoline moiety attached to a hexafluoroisopropanol group. This compound is of interest due to its unique chemical properties, which include high polarity and ionizing power. These properties make it useful in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure environment to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding amine.
Substitution: The fluorinated alcohol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include quinoline-based ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is used as a solvent and reagent in organic synthesis. Its high polarity and ionizing power facilitate various reactions, including Friedel-Crafts alkylation and cycloaddition reactions.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceutical agents. Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The quinoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The hexafluoroisopropanol group enhances the compound’s solubility and stability, allowing it to effectively participate in chemical and biological processes.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar high polarity and ionizing power, used in organic synthesis and materials science.
Quinoline: The parent compound of the quinoline moiety, known for its wide range of biological activities and applications in medicinal chemistry.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(quinolin-3-yl)propan-2-ol is unique due to the combination of the hexafluoroisopropanol group and the quinoline moiety. This combination imparts both high polarity and specific biological activity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H7F6NO |
|---|---|
Peso molecular |
295.18 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)10(20,12(16,17)18)8-5-7-3-1-2-4-9(7)19-6-8/h1-6,20H |
Clave InChI |
BICPZEHZMCFKOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
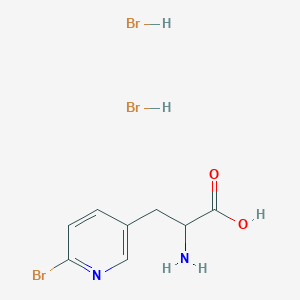
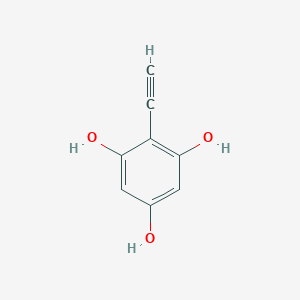


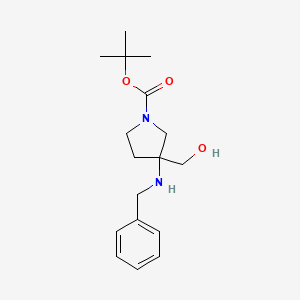
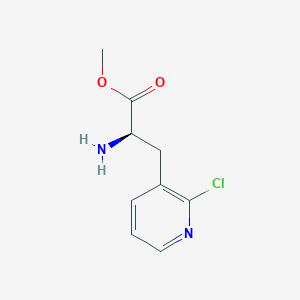


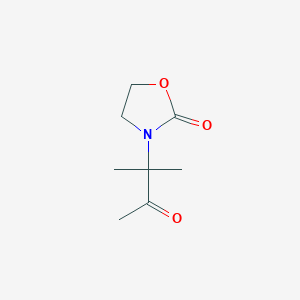
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
